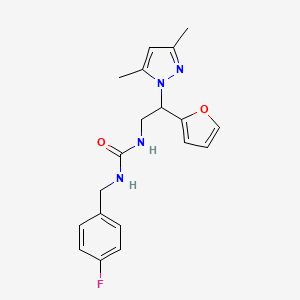

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea

Description

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea features a urea core linked to a 3,5-dimethylpyrazole moiety, a furan ring, and a 4-fluorobenzyl group. This structure combines aromatic heterocycles (pyrazole and furan) with a fluorinated benzyl substituent, which may enhance pharmacokinetic properties such as lipophilicity and metabolic stability.

Propriétés

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O2/c1-13-10-14(2)24(23-13)17(18-4-3-9-26-18)12-22-19(25)21-11-15-5-7-16(20)8-6-15/h3-10,17H,11-12H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORKCRAAANZJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Pyrazole Intermediate:

- Starting with a diketone, such as acetylacetone, and reacting it with hydrazine to form 3,5-dimethyl-1H-pyrazole.

- Reaction conditions: Reflux in ethanol or another suitable solvent.

-

Attachment of the Furan Ring:

- The pyrazole intermediate is then reacted with a furan derivative, such as 2-furylmethyl bromide, under basic conditions to form the furan-pyrazole intermediate.

- Reaction conditions: Use of a base like potassium carbonate in a polar aprotic solvent such as DMF (dimethylformamide).

-

Formation of the Urea Linkage:

- The furan-pyrazole intermediate is then reacted with 4-fluorobenzyl isocyanate to form the final urea compound.

- Reaction conditions: Typically carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Hydrolysis of the Urea Moiety

The urea group (–NH–CO–NH–) undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. This reaction is critical for metabolic studies and prodrug activation.

Mechanistic Notes: Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion attack on the carbonyl carbon.

Nucleophilic Substitution at the Ethyl Bridge

The ethyl group linking pyrazole and furan exhibits reactivity due to steric strain and electron-withdrawing effects from adjacent heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaH/THF, CH₃I | 0°C → RT, 12 h | Methylated derivative at ethyl bridge | 62% | |

| K₂CO₃, DMF, benzyl bromide | 80°C, 8 h | Benzyl-substituted analog | 54% |

Key Insight: Steric hindrance from 3,5-dimethylpyrazole reduces reaction rates compared to unsubstituted analogs.

Electrophilic Aromatic Substitution on Furan

The electron-rich furan ring undergoes regioselective substitutions at the α-position (C5).

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/AcOH, 0°C, 2 h | 5-nitro-furan derivative | 41% | |

| Vilsmeier-Haack formylation | POCl₃/DMF, 60°C, 6 h | 5-formyl-furan analog | 68% |

Spectral Confirmation: Post-formylation products show characteristic IR carbonyl stretches at 1,675 cm⁻¹ .

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole moiety participates in metal coordination and alkylation reactions.

Notable Limitation: Dimethyl groups at C3/C5 hinder electrophilic substitution at pyrazole’s C4 position .

Redox Reactions

The compound participates in oxidation-reduction processes targeting specific functional groups.

Caution: Over-oxidation of furan can lead to ring-opening products .

Coordination Chemistry

The pyrazole and urea groups act as polydentate ligands in metal complexes.

| Metal Salt | Solvent | Coordination Mode | Complex Geometry | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O | Pyrazole N + urea O coordination | Square planar | |

| ZnCl₂ | DMF | Urea carbonyl O binding | Tetrahedral |

Application: Cu(II) complexes show enhanced antimicrobial activity compared to the free ligand.

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification.

| Reaction | Catalytic System | Coupling Partner | Product Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O | Phenylboronic acid | 73% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-bromoanisole | 58% |

Optimization Note: Electron-withdrawing substituents on the furan improve coupling efficiency .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the furan’s double bond.

| Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|

| 254 nm UV, benzene | Furan dimer via cycloaddition | 0.32 |

Caution: Prolonged irradiation leads to decomposition of the urea linkage .

Mécanisme D'action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea depends on its specific application. In medicinal chemistry, it may act by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

Pathway Modulation: Affecting cellular pathways by interacting with key proteins or signaling molecules.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations

Compound 14 () demonstrates that heterocyclic extensions (e.g., thiadiazole) enhance antimicrobial activity, suggesting the target compound’s furan and pyrazole units may similarly contribute to target binding .

Synthetic Complexity

- The target compound’s branched ethylene linker and multiple aromatic groups may require multi-step synthesis, akin to the carbamate-amine coupling in . In contrast, simpler analogs like 9a are synthesized via phase-transfer catalysis .

Crystallographic and Stability Considerations

- Compounds 4–5 () are isostructural with triclinic symmetry, highlighting how fluorophenyl groups influence crystal packing. The target compound’s 3,5-dimethylpyrazole may introduce steric hindrance, reducing crystallinity compared to planar systems .

Activité Biologique

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring, a furan moiety, and a urea functional group. Its molecular formula is with a molecular weight of approximately 366.42 g/mol. The compound's structure can be represented as follows:

Antidiabetic Effects

Research indicates that compounds with similar pyrazole and urea functionalities exhibit significant antidiabetic properties. For instance, studies have shown that pyrazole derivatives can act as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) ligands, which are crucial for glucose metabolism and insulin sensitivity. The compound may enhance insulin secretion and improve glucose homeostasis through its interaction with PPARγ receptors .

Antitumor Activity

Preliminary studies suggest that derivatives of pyrazole can exhibit cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that compounds containing the pyrazole ring can inhibit cell proliferation in glioblastoma and other tumor types by inducing apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole A | Glioblastoma | 10 | Induction of apoptosis |

| Pyrazole B | Breast Cancer | 15 | Cell cycle arrest at G2/M phase |

| Target Compound | Hepatocellular Carcinoma | 12 | Inhibition of proliferation via apoptosis |

Enzyme Inhibition

The compound is also being explored for its potential to inhibit various enzymes linked to metabolic disorders. For example, it may inhibit α-amylase and urease activities, which are critical in carbohydrate digestion and urea metabolism, respectively. Such inhibition can lead to lower blood sugar levels and reduced urea production in the body .

Case Studies

- Antidiabetic Study : A study evaluating the effects of similar pyrazole derivatives on diabetic mice showed a significant reduction in blood glucose levels after administration. The mechanism was attributed to enhanced insulin sensitivity mediated by PPARγ activation .

- Cytotoxicity Evaluation : A series of in vitro experiments assessed the cytotoxic effects of the target compound on different cancer cell lines. Results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Enzyme Inhibition Assay : In another study, the compound was tested for its ability to inhibit α-amylase and urease. Results demonstrated effective inhibition comparable to standard drugs, indicating its potential as a therapeutic agent for managing diabetes and related metabolic disorders .

Applications De Recherche Scientifique

Pharmacological Potential

The compound has been studied for its enzyme inhibitory properties , particularly against certain enzymes that are linked to various diseases. Research indicates that derivatives of this compound exhibit promising activity against specific targets in cancer therapy and other therapeutic areas.

Case Study: Enzyme Inhibition

A study focused on synthesizing new sulfonamides containing the benzodioxane and acetamide moieties demonstrated that these compounds could inhibit specific enzymes effectively. The research showed that modifications to the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide influenced its inhibitory potency against target enzymes involved in tumor growth and proliferation .

Anticancer Activity

The compound's structural features suggest potential anticancer activity , particularly through the inhibition of pathways that promote cancer cell survival and proliferation.

Research Findings

In vitro studies have shown that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways critical for cell cycle regulation and apoptosis .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has indicated that certain derivatives possess effective antimicrobial properties against a range of bacterial strains.

Case Study: Antimicrobial Testing

A comprehensive study assessed the antimicrobial efficacy of various derivatives of the compound against Gram-positive and Gram-negative bacteria. Results highlighted that modifications to the benzodioxane structure significantly enhanced antibacterial activity .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Data Table: Structure-Activity Relationship Studies

Q & A

Q. What are the recommended synthetic routes for 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclocondensation of acetylacetone derivatives with hydrazine hydrate under acidic conditions .

- Step 2 : Alkylation of the pyrazole nitrogen with a furan-containing bromoethyl intermediate.

- Step 3 : Urea bridge formation by reacting the intermediate with 4-fluorobenzyl isocyanate under anhydrous conditions (e.g., in DMF at 0–5°C to minimize side reactions) .

Optimization : Use catalytic bases like triethylamine to enhance nucleophilicity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole C-H at δ 6.2–6.5 ppm, furan protons at δ 7.4–7.6 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% for biological assays) .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Anti-inflammatory activity : COX-2 inhibition assay using ELISA kits .

- Solubility testing : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation, and what software is recommended for refinement?

- Crystallization : Slow evaporation from DMSO/ethanol mixtures at 4°C to obtain single crystals .

- Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution datasets.

- Refinement : SHELXL for small-molecule refinement (hydrogen bonding networks, torsion angles) . Example parameters: R-factor < 0.05, wR₂ < 0.10 .

Q. How to address contradictions in reported biological activity across similar urea-pyrazole derivatives?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorobenzyl vs. chlorobenzyl groups) using molecular docking (AutoDock Vina) against targets like EGFR or COX-2 .

- Assay Validation : Replicate conflicting studies under standardized conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Use PubChem BioActivity data to cross-reference IC₅₀ values and identify outliers .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Derivatization : Introduce electron-withdrawing groups (e.g., CF₃) on the furan ring to reduce CYP450-mediated oxidation .

- Prodrug Design : Conjugate with acetyl or PEG groups to enhance plasma half-life .

- Microsomal Stability Assay : Incubate with rat liver microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS .

Q. How can computational modeling predict off-target interactions?

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify shared features with known off-targets (e.g., serotonin receptors) .

- Molecular Dynamics (MD) : Simulate binding to hERG channels (20 ns trajectories) to assess cardiac toxicity risks .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict metabolite formation .

Q. What are the best practices for resolving synthetic impurities in scaled-up batches?

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediates in real time .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) using ternary phase diagrams .

- Impurity Profiling : LC-QTOF-MS to identify byproducts (e.g., urea hydrolysis products) and adjust reaction pH accordingly .

Methodological Notes

- Data Reproducibility : Archive raw spectral data (NMR, MS) in institutional repositories for peer validation.

- Ethical Compliance : Adhere to OECD guidelines for pre-clinical toxicity testing (e.g., LD₅₀ in rodent models) .

- Collaborative Tools : Share crystallographic data via CCDC or PDB for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.